3-Hydroxycoumarin

Tyrosinase Inhibition Melanogenesis Cosmeceutical Research

3-Hydroxycoumarin (3-HC) is a position-specific hydroxylated coumarin with a multi-target profile that 4-hydroxycoumarin cannot replicate: potent tyrosinase inhibition (IC50 2.49–26 µM), 15-LOX-1 inhibition (IC50 9.5 µM), metal-chelation, and radical-scavenging activity. It also shows high-potency Gram-positive antibacterial activity (MIC <1.95 µg/mL vs. B. subtilis, far exceeding unsubstituted coumarin) and 4.2-fold enhanced HSA binding. The 3-OH position is the critical SAR determinant—substitution is not viable for tyrosinase-targeted applications. Specify CAS 939-19-5 for skin-lightening, anti-inflammatory, antimicrobial, or metal-sensing probe research.

Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
CAS No. 939-19-5
Cat. No. B191489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxycoumarin
CAS939-19-5
Synonyms3-hydroxycoumarin
Molecular FormulaC9H6O3
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)O
InChIInChI=1S/C9H6O3/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5,10H
InChIKeyMJKVTPMWOKAVMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxycoumarin CAS 939-19-5: Evidence-Based Differentiated Procurement for Research Applications


3-Hydroxycoumarin (CAS 939-19-5, 3-HC), a pyrone-ring hydroxylated coumarin found naturally in *Alyxia reinwardtii*, is a small-molecule inhibitor with a defined, multi-target biochemical profile . Unlike the widely used anticoagulant warfarin, 3-HC does not act on the vitamin K cycle; its primary documented activities are potent inhibition of the enzymes tyrosinase (IC50 = 2.49–26 µM) and 15-lipoxygenase-1 (IC50 = 9.5 µM), as well as metal-chelating and radical-scavenging properties [1].

Why 3-Hydroxycoumarin (939-19-5) is Not Interchangeable with 4-Hydroxycoumarin or Warfarin


The position of the hydroxyl group on the coumarin scaffold is the single most critical determinant of biological activity, rendering in-class substitution untenable for many applications [1]. A direct structure-activity relationship (SAR) study demonstrated that 3-hydroxycoumarin is a potent inhibitor of the enzyme tyrosinase, whereas 4-hydroxycoumarin is completely inactive against this target [2]. Furthermore, the fluorescence properties of 3-HC differ from those of 4-HC, with 3-HC exhibiting a low quantum yield and no observable excited-state proton transfer (ESPT) [3]. These specific, target-dependent differences mandate the precise selection of 3-Hydroxycoumarin (CAS 939-19-5) for studies where its unique inhibitory and physicochemical profile is required.

Quantitative Differentiation of 3-Hydroxycoumarin (939-19-5) from Structural Analogs


3-Hydroxycoumarin as a Potent Tyrosinase Inhibitor vs. Inactive 4-Hydroxycoumarin

3-Hydroxycoumarin is a potent inhibitor of mushroom tyrosinase, a key enzyme in melanin synthesis, with a reported IC50 of 2.49 µM [1]. In a direct comparative study, the close structural analog 4-hydroxycoumarin showed no inhibitory activity against the same enzyme under identical conditions [2]. This demonstrates a clear, regioisomer-specific functional difference.

Tyrosinase Inhibition Melanogenesis Cosmeceutical Research

3-Hydroxycoumarin Antimicrobial Activity (MIC <1.95 µg/mL) Against Gram-Positive Bacteria

In a comparative antimicrobial screening, 3-hydroxycoumarin exhibited a minimum inhibitory concentration (MIC) of less than 1.95 µg/mL against multiple Gram-positive strains, including *Bacillus subtilis*, *Lactobacillus acidophilus*, and *Bifidobacterium bifidum* [1]. This level of activity is comparable to the well-known antibiotics erythromycin and gentamicin and was superior to several other coumarin analogs tested in the same study, including unsubstituted coumarin (MIC = 62.5 µg/mL) and 5-hydroxycoumarin (MIC = 125 µg/mL) [1].

Antimicrobial Antibacterial Gram-Positive

3-Hydroxycoumarin 15-Lipoxygenase-1 (15-LOX-1) Inhibition (IC50 = 9.5 µM)

3-Hydroxycoumarin inhibits human 15-lipoxygenase-1 (15-LOX-1) with an IC50 of 9.5 µM, establishing its utility as a redox inhibitor of this enzyme . While direct IC50 comparisons to other simple hydroxycoumarins in the same study are not available, the parent scaffold serves as a validated starting point for the synthesis of more potent derivatives, such as 7-methoxy-3-hydroxycoumarin, which showed improved activity .

Lipoxygenase Inhibition Inflammation 15-LOX-1

3-Hydroxycoumarin Metal Chelation and HSA Binding (Ka = 1.02 × 10⁵ M⁻¹)

3-Hydroxycoumarin functions as a metal-chelating agent, a property that enables its use as a fluorescence-based probe for metal ions like iron . In a comparative binding study with human serum albumin (HSA), 3-hydroxycoumarin displayed a binding affinity constant (Ka) of 1.02 × 10⁵ M⁻¹, which is over four times greater than that of the parent coumarin (Ka = 2.41 × 10⁴ M⁻¹) [1].

Metal Chelation Fluorescence Probe HSA Binding

Distinct Photophysical Profile: Low Fluorescence Quantum Yield and No ESPT

The photophysical behavior of 3-hydroxycoumarin is fundamentally different from that of 4-hydroxycoumarin. A combined experimental and theoretical study revealed that 3-HC does not exhibit excited-state proton transfer (ESPT), a process observed with 4-HC, and instead deactivates via a different pathway, resulting in a low fluorescence quantum yield [1]. While the exact quantum yield value is not reported in the abstract, its low magnitude and distinct deactivation mechanism are key differentiators.

Photochemistry Fluorescence ESPT

Evidence-Driven Application Scenarios for 3-Hydroxycoumarin (939-19-5)


Cosmeceutical Research: Tyrosinase Inhibition and Skin Depigmentation

3-Hydroxycoumarin is a potent and selective tyrosinase inhibitor, whereas its close analog 4-hydroxycoumarin is inactive. This makes 3-HC a superior lead compound for the development of novel skin-lightening agents and depigmentation therapeutics [1][2].

Anti-Inflammatory Drug Discovery: 15-LOX-1 Inhibitor Scaffold

With a defined IC50 of 9.5 µM against human 15-LOX-1, 3-hydroxycoumarin serves as a validated starting point for synthesizing and evaluating more potent anti-inflammatory derivatives .

Antimicrobial Screening: Potent Activity Against Gram-Positive Strains

3-Hydroxycoumarin demonstrates high-potency antibacterial activity with an MIC of <1.95 µg/mL against key Gram-positive bacteria, including *Bacillus subtilis*. This performance significantly exceeds that of unsubstituted coumarin (MIC = 62.5 µg/mL), positioning it as a strong candidate for developing novel antimicrobial agents [3].

Biophysical and Pharmacokinetic Studies: Metal Chelation and HSA Binding

The compound's ability to chelate metal ions and its 4.2-fold enhanced binding affinity for human serum albumin compared to coumarin make it a valuable tool for studying metal ion homeostasis, protein-drug interactions, and as a metal-sensing fluorescent probe [4].

Technical Documentation Hub

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21 linked technical documents
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